
1-(Azetidin-3-yl)-3-fluoroazetidine
Description
1-(Azetidin-3-yl)-3-fluoroazetidine is a bicyclic tertiary amine featuring two azetidine rings (four-membered nitrogen-containing heterocycles). The compound is distinguished by a fluorine atom substituted at the 3-position of one azetidine ring, while the other azetidine ring is attached at the 3-position of the first. The compound is commercially available as a high-purity tertiary amine, as noted in CymitQuimica’s product catalog .
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-fluoroazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2/c7-5-3-9(4-5)6-1-8-2-6/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCCEMRDKHTIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312070 | |
Record name | 3-Fluoro-1,3′-biazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257293-80-3 | |
Record name | 3-Fluoro-1,3′-biazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-1,3′-biazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Ullmann-Type Coupling
This method, adapted from patented protocols for analogous fluorinated azetidines, employs copper(I) iodide as a catalyst to facilitate cross-coupling between azetidine precursors. Key steps include:
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Substrate Preparation : 3-Bromoazetidine derivatives serve as electrophilic partners.
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Nucleophilic Partner : 3-Fluoroazetidine hydrochloride acts as the nucleophile, leveraging its strained ring for reactivity.
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Ligand System : (2,6-Dimethylphenyl)aminoacetic acid (DMPAO) enhances catalytic efficiency by stabilizing the copper center.
Representative Conditions
Parameter | Value | Source |
---|---|---|
Catalyst | CuI (5–10 mol%) | |
Ligand | DMPAO (20 mol%) | |
Base | K₃PO₄ (3.0 equiv) | |
Solvent | Dimethylsulfoxide (DMSO) | |
Temperature | 90°C | |
Reaction Time | 48–72 hours | |
Yield | 50–63% after purification |
This method’s limitations include prolonged reaction times and moderate yields, necessitating optimization through iterative catalyst screening.
Stepwise Assembly via Tosylate Intermediate
A two-step protocol involving tosylate formation and fluoride displacement has been demonstrated for structurally related compounds:
Tosylation of Azetidin-3-ol
1-(8-Methylbenzoimidazo[1,2-a]pyridin-3-yl)azetidin-3-ol reacts with p-toluenesulfonic anhydride in dichloromethane, yielding the corresponding tosylate.
Reaction Parameters
Fluoride Displacement
The tosylate intermediate undergoes nucleophilic substitution with fluoride sources:
Small-Scale Fluorination
Parameter | Value | Source |
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Fluoride Source | KF/Cryptand 2.2.2 | |
Solvent | Anhydrous DMSO | |
Temperature | 140°C | |
Time | 10 minutes | |
Decay-Corrected Yield | 22–44% (for [¹⁸F] variant) |
Industrial Fluorination
For non-radioactive synthesis, alternative fluoride donors like tetrabutylammonium fluoride (TBAF) or KF/Al₂O₃ may substitute [¹⁸F] sources.
Optimization Strategies for Improved Efficiency
Solvent Effects
Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing transition states in Ullmann couplings. However, DMSO’s high boiling point complicates product isolation. Recent trials suggest cyclopentyl methyl ether (CPME) as a greener alternative, though yields drop by 15–20%.
Catalytic System Tuning
Purification Protocols
Chromatographic purification remains standard, but membrane-based nanofiltration shows promise for industrial-scale processing:
Comparative Purification Methods
Method | Purity (%) | Recovery (%) | Scalability |
---|---|---|---|
Silica Gel Chromatography | >99 | 75–80 | Low |
Preparative HPLC | >99.5 | 85–90 | Moderate |
Nanofiltration | 98–99 | 95–97 | High |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from days to hours:
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3-fluoroazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-one derivatives, while reduction can produce azetidine-3-yl alcohols.
Scientific Research Applications
1-(Azetidin-3-yl)-3-fluoroazetidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and mechanical properties.
Biological Studies: The compound is used in studies exploring the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-fluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the azetidine ring can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and inferred properties of 1-(Azetidin-3-yl)-3-fluoroazetidine and related compounds:
Key Observations:
- Fluorine Substitution: The fluorine atom in this compound introduces electron-withdrawing effects, which may enhance metabolic stability and alter binding interactions compared to non-fluorinated analogs. This contrasts with sulfonamide-containing azetidines in patent applications, where bulkier substituents likely target specific protein pockets .
- Thiazolidines are associated with antimicrobial and enzyme-inhibitory activities, as noted in crystallographic studies .
- Conformational Rigidity: The bicyclic structure of this compound may reduce rotational freedom, improving selectivity in drug design compared to monocyclic analogs.
Electronic and Reactivity Profiles
- This contrasts with the electron-donating methyl or aryl groups in other azetidine derivatives, which may accelerate degradation.
- Synthetic Accessibility : The patent-derived azetidines require multi-step syntheses due to bulky substituents , whereas this compound’s simpler structure may streamline production.
Biological Activity
1-(Azetidin-3-yl)-3-fluoroazetidine is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets, making it a candidate for drug development, particularly in the context of cancer and other diseases.
- Molecular Formula : C6H11FN2
- Molecular Weight : 130.17 g/mol
- CAS Number : 1523571-87-0
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The presence of the fluorine atom is believed to enhance the compound's binding affinity and stability, potentially leading to increased potency in biological assays.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has demonstrated significant inhibitory effects on MLL leukemia cells, with IC50 values as low as 2 nM in specific assays .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory potential against phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways. Preliminary data suggest it may compete effectively with established inhibitors like sildenafil .
Anticancer Activity
In a study focused on MLL leukemia, this compound was tested alongside other azetidine derivatives. The results indicated that the compound achieved remarkable selectivity and potency:
- Cell Lines Tested : MV4;11 and MOLM-13
- IC50 Values :
Enzyme Inhibition Studies
Another study examined the inhibitory effects of various fluorinated azetidines on phosphodiesterase (PDE) enzymes, with results summarized in Table 1 below:
Compound | PDE5A1 Inhibition (%) | Other PDEs Inhibition (%) |
---|---|---|
Sildenafil (control) | 90.3 | N/A |
This compound | TBD | TBD |
Derivative A | 34.6 | TBD |
Derivative B | 20.9 | TBD |
Note: TBD indicates values to be determined in further studies.
Comparative Analysis with Similar Compounds
When compared to other azetidine derivatives, such as those lacking fluorination or with different substituents, this compound shows enhanced potency and selectivity. This can be attributed to the electronic effects of the fluorine atom, which may stabilize the transition state during enzyme inhibition or receptor binding.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(Azetidin-3-yl)-3-fluoroazetidine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves fluorination of azetidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, hydrogenolysis of protected intermediates (e.g., tert-butyl carbamate derivatives) under catalytic hydrogenation (e.g., Pd/C or Pd(OH)₂) is critical for deprotection . Optimization includes controlling reaction time (4–6 hours), temperature (40–60°C), and hydrogen pressure (5–10 bar) to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity.
Q. How can the structural identity and purity of this compound be confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies azetidine ring protons (δ 3.0–4.0 ppm) and fluorine coupling patterns (e.g., ³JHF splitting) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₆H₁₀F₂N₂, MW 160.16 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemistry and bond angles .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What safety protocols are essential for handling fluorinated azetidines like this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential release of HF during decomposition .
- Waste Disposal : Neutralize acidic byproducts with calcium carbonate before segregating fluorinated waste .
Advanced Research Questions
Q. How does the fluorination position (3-fluoro) influence the compound’s pharmacological activity compared to other fluorinated azetidines?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and binding affinity. Compare activity via:
- Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., kinases) using fluorogenic substrates .
- Molecular Dynamics (MD) Simulations : Analyze fluorine’s role in ligand-receptor interactions (e.g., hydrogen bonding with catalytic residues) .
- SAR Studies : Synthesize analogs (e.g., 2-fluoro or 4-fluoro isomers) and compare pharmacokinetic profiles .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, methanol) at 25°C and 37°C .
- Co-solvency Studies : Test solubility enhancers (e.g., cyclodextrins) via phase-solubility diagrams .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to reconcile discrepancies between experimental and predicted values .
Q. What strategies mitigate azetidine ring instability during derivatization reactions?
- Methodological Answer :
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to stabilize the ring during functionalization .
- Low-Temperature Reactions : Perform alkylation/acylation at –20°C to prevent ring-opening .
- In Situ Monitoring : Employ FTIR to detect intermediates prone to decomposition (e.g., imine formation) .
Q. How can computational methods predict the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., JAK2 or EGFR kinases) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between fluorinated/non-fluorinated analogs .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.